1,2,3-Heptanetriol

描述

Structure

3D Structure

属性

IUPAC Name |

heptane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-2-3-4-6(9)7(10)5-8/h6-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYCHJFUBNTKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908359 | |

| Record name | Heptane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic; [ChemFinder] Solid; [MSDSonline] | |

| Record name | 1,2,3-Heptanetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103404-57-5 | |

| Record name | 1,2,3-Heptanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103404-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane-1,2,3-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103404575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Heptanetriol: Structure, Properties, and Applications in Structural Biology for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 1,2,3-heptanetriol. With a focus on its role as a tool in structural biology, this document details its synthesis and its utility in the crystallization of membrane proteins, which are critical targets for modern drug development.

Chemical Structure and Properties

This compound is a vicinal triol with a seven-carbon backbone. Its amphiphilic nature, stemming from a hydrophilic triol head group and a hydrophobic butyl tail, makes it a valuable detergent-like molecule in biochemical applications.

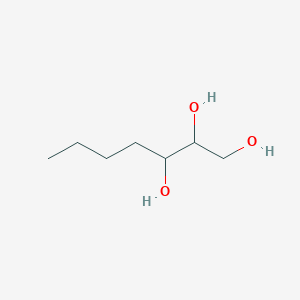

Below is a visualization of the chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | heptane-1,2,3-triol[1] |

| CAS Number | 103404-57-5[1] |

| Molecular Formula | C₇H₁₆O₃[1] |

| Canonical SMILES | CCCCC(C(CO)O)O[1] |

| InChI | InChI=1S/C7H16O3/c1-2-3-4-6(9)7(10)5-8/h6-10H,2-5H2,1H3[1] |

| InChIKey | HXYCHJFUBNTKQR-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 148.20 g/mol [1] |

| Appearance | White crystalline powder or chunks |

| Melting Point | 75-81 °C |

| Storage Temperature | 2-8°C |

| Purity | ≥98.0% (GC) |

Synthesis of this compound

The synthesis of this compound can be achieved through the enantioselective dihydroxylation of a terminal alkene, such as 1-heptene. The Sharpless Asymmetric Dihydroxylation is a well-established method for this transformation, yielding the vicinal diol with high enantioselectivity.[2][3][4]

The following diagram illustrates the general workflow for the synthesis of this compound via Sharpless Asymmetric Dihydroxylation.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1-Heptene

This protocol is a representative method for the synthesis of (R,S)-1,2,3-heptanetriol.

Materials:

-

1-Heptene

-

AD-mix-β

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of t-BuOH and H₂O (1:1, v/v) is prepared.

-

AD-mix-β is added to the solvent mixture and stirred until both phases are clear.

-

The mixture is cooled to 0°C in an ice bath.

-

1-Heptene is added to the cooled reaction mixture.

-

The reaction is stirred vigorously at 0°C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of solid sodium sulfite.

-

The mixture is stirred for an additional hour at room temperature.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Application in Drug Development: A Tool for Membrane Protein Crystallization

Membrane proteins are a major class of drug targets, but their structural determination is notoriously difficult due to their hydrophobic nature. This compound, as a small amphiphile, plays a crucial role in the crystallization of membrane proteins by stabilizing them in a soluble form and facilitating the formation of well-ordered crystals.[5][6]

The following diagram illustrates the experimental workflow for using this compound in membrane protein crystallization.

Caption: Experimental workflow for membrane protein crystallization.

Experimental Protocol: Vapor Diffusion Crystallization of a Membrane Protein

This protocol provides a general framework for the use of this compound as an additive in the crystallization of a generic membrane protein.

Materials:

-

Purified membrane protein in a suitable detergent solution (e.g., DDM, LDAO)

-

Crystallization screening kits

-

This compound stock solution (e.g., 1 M in water)

-

Crystallization plates (e.g., 96-well sitting or hanging drop plates)

-

Pipetting devices for nanoliter volumes

Procedure:

-

Initial Screening: Perform initial crystallization screening of the purified membrane protein using commercially available sparse matrix screens. Set up sitting or hanging drops by mixing the protein solution with the reservoir solution in a 1:1 ratio (e.g., 100 nL + 100 nL).

-

Identification of Initial Hits: Analyze the plates for crystal formation after several days to weeks. Identify conditions that produce any crystalline material, even if it is of poor quality (e.g., microcrystals, needles).

-

Optimization with this compound:

-

Prepare a new set of crystallization experiments based on the initial hit conditions.

-

Vary the concentrations of the precipitant and buffer around the initial hit conditions.

-

Introduce this compound as an additive. This is typically done by adding a small volume of a stock solution to the protein drop. The final concentration of this compound in the drop can be screened over a range (e.g., 0.5% to 5% v/v).

-

-

Crystal Growth and Observation: Incubate the optimization plates and monitor for crystal growth. The addition of this compound can improve crystal size, morphology, and diffraction quality.

-

Crystal Harvesting and X-ray Diffraction:

-

Carefully harvest the best-looking crystals using a cryo-loop.

-

Cryo-protect the crystals if necessary by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) mixed with the reservoir solution.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available that describes a direct role for this compound in any biological signaling pathways or indicates any intrinsic biological activity. Its primary value in the context of drug development and biological research is as a physicochemical tool to enable the study of other biologically important molecules, namely membrane proteins.

Conclusion

This compound is a well-characterized small amphiphile with defined chemical and physical properties. While it does not possess known direct biological activity, its utility as an additive in the crystallization of membrane proteins makes it an invaluable tool for structural biologists and drug development professionals. The ability to obtain high-resolution structures of membrane protein drug targets is a critical step in structure-based drug design, and this compound can significantly contribute to the success of these endeavors. The provided synthesis and application protocols offer a starting point for researchers to utilize this compound in their structural biology workflows.

References

- 1. This compound | C7H16O3 | CID 124604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. Membrane Protein Purification and Crystallization - 2nd Edition | Elsevier Shop [shop.elsevier.com]

Physicochemical Properties of Heptane-1,2,3-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptane-1,2,3-triol is a vicinal triol that holds significance in various scientific applications, notably as an amphiphile in the crystallization of membrane proteins. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly within the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the known physicochemical characteristics of heptane-1,2,3-triol, including its structural and physical properties, and spectroscopic data. Methodologies for the determination of key experimental parameters are also detailed.

Introduction

Heptane-1,2,3-triol (C₇H₁₆O₃) is a seven-carbon aliphatic chain substituted with three hydroxyl groups on adjacent carbons.[1] This structure imparts amphiphilic properties to the molecule, with a hydrophilic triol head and a hydrophobic heptyl tail. This characteristic is crucial for its application in stabilizing membrane proteins for structural studies. This guide aims to consolidate the available data on its physicochemical properties to serve as a valuable resource for professionals in relevant fields.

Structural and Physical Properties

The fundamental structural and physical properties of heptane-1,2,3-triol are summarized in the tables below. It is important to note that some experimental values, particularly for melting and boiling points, show variability across different sources, which may be attributed to the presence of different isomers or impurities.

Table 1: General and Structural Properties of Heptane-1,2,3-triol

| Property | Value | Source(s) |

| IUPAC Name | heptane-1,2,3-triol | [1] |

| Synonyms | 1,2,3-Heptanetriol, 1,2,3-Trihydroxyheptane | [1] |

| Molecular Formula | C₇H₁₆O₃ | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Canonical SMILES | CCCCC(C(CO)O)O | [1] |

| InChI Key | HXYCHJFUBNTKQR-UHFFFAOYSA-N | [1] |

| CAS Number | 103404-57-5 | [2] |

Table 2: Physicochemical Data of Heptane-1,2,3-triol

| Property | Value | Source(s) |

| Physical State | Solid, described as a white crystalline powder or chunks.[3] It is also noted to be hygroscopic.[1] | [1][3] |

| Melting Point | 52-55 °C (lit.) or 75-81 °C (for high melting isomer) | [4] |

| Boiling Point | 306.8 °C at 760 mmHg (Predicted) | |

| Density | 1.078 g/cm³ (Predicted) | |

| Refractive Index | 1.479 (Predicted) | |

| Vapor Pressure | 6.98E-05 mmHg at 25°C (Predicted) | |

| Flash Point | 151.2 °C (Predicted) | |

| XLogP3 | 0.1 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

Solubility Profile

-

Water : The presence of three hydroxyl groups allows for significant hydrogen bonding with water molecules.[5] Shorter-chain polyols like glycerol (B35011) (a triol) are miscible with water.[6] While the seven-carbon chain in heptane-1,2,3-triol introduces considerable hydrophobicity, the compound is expected to have moderate to good solubility in water.

-

Polar Organic Solvents : Heptane-1,2,3-triol is expected to be soluble in polar protic solvents such as methanol, ethanol, and other short-chain alcohols due to the potential for hydrogen bonding. It is also likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).

-

Nonpolar Organic Solvents : The hydrophobic heptyl chain suggests some solubility in nonpolar solvents. However, the highly polar triol headgroup will limit its miscibility with very nonpolar solvents like hexane (B92381) and toluene. It is likely to be partially soluble in solvents of intermediate polarity such as chloroform (B151607) and diethyl ether.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of heptane-1,2,3-triol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The exact chemical shifts will depend on the solvent used and the specific isomer. A general interpretation suggests the following:

-

¹H NMR : The spectrum would exhibit complex multiplets for the protons on the carbon atoms bearing the hydroxyl groups (C1, C2, and C3). The protons of the butyl chain (C4-C7) would appear as overlapping multiplets in the upfield region, with the terminal methyl group (C7) showing a characteristic triplet. The hydroxyl protons would appear as broad singlets, the position of which is dependent on concentration and temperature.

-

¹³C NMR : The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule, assuming an asymmetric isomer. The carbons attached to the hydroxyl groups (C1, C2, and C3) would resonate in the downfield region (typically 60-80 ppm), while the carbons of the alkyl chain would appear in the upfield region (typically 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule. The characteristic absorption bands for heptane-1,2,3-triol would include:

-

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups, indicative of hydrogen bonding.

-

C-H stretching vibrations of the alkyl chain in the region of 2850-3000 cm⁻¹.

-

C-O stretching vibrations in the fingerprint region, typically between 1000 and 1260 cm⁻¹.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of heptane-1,2,3-triol are not widely published. However, standard methodologies for organic compounds and polyols can be applied.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then placed in a heated block. The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. A narrow melting range is indicative of high purity.

Determination of Boiling Point

The boiling point can be determined by distillation or by using a micro-boiling point apparatus. In the latter method, a small amount of the liquid is heated in a tube containing an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary and at which the liquid re-enters the capillary upon cooling is recorded as the boiling point. Due to the high boiling point of heptane-1,2,3-triol, this determination should be performed with appropriate equipment.

Gas Chromatography (GC)

Gas chromatography can be used to assess the purity of heptane-1,2,3-triol and to separate its isomers. A suitable GC method would involve a polar capillary column (e.g., a wax-type column) and a flame ionization detector (FID). The oven temperature program would need to be optimized to achieve good separation of the isomers and any potential impurities.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of a polyol like heptane-1,2,3-triol, based on common organic synthesis techniques.

Caption: A generalized workflow for the synthesis, purification, and analysis of a polyol.

Conclusion

This technical guide has summarized the key physicochemical properties of heptane-1,2,3-triol based on available literature and predictive models. While core data on its structure and physical constants are established, discrepancies in some experimental values and a lack of quantitative solubility data highlight areas for further investigation. The provided methodologies and workflow diagrams offer a practical framework for researchers working with this compound. A more precise and comprehensive characterization of its properties, particularly its solubility in a range of solvents, would be highly beneficial for its application in drug development and protein crystallization.

References

- 1. This compound | C7H16O3 | CID 124604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HEPTANE-1,2,3-TRIOL | CAS 103404-57-5 [matrix-fine-chemicals.com]

- 3. researchtrends.net [researchtrends.net]

- 4. This compound | 103404-57-5 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. iris.unina.it [iris.unina.it]

Synthesis and Characterization of 1,2,3-Heptanetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1,2,3-heptanetriol, a versatile polyol with applications in various scientific domains, including the crystallization of membrane proteins. This document details synthetic methodologies, comprehensive characterization data, and standardized experimental workflows.

Synthesis of this compound

The synthesis of this compound, as a vicinal triol, can be effectively achieved through the dihydroxylation of a suitable allylic alcohol precursor. Both syn- and anti-dihydroxylation methods are viable, yielding different diastereomers. Below are detailed protocols for these stereoselective approaches.

syn-Dihydroxylation via Osmium Tetroxide

This method results in the formation of a syn-1,2,3-triol from an allylic alcohol. The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol.

Experimental Protocol: syn-Dihydroxylation of (E)-Hept-2-en-1-ol

-

Reaction Setup: A solution of (E)-hept-2-en-1-ol (1.0 mmol) in a 10:1 mixture of acetone (B3395972) and water (11 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: N-methylmorpholine N-oxide (NMO) (1.2 mmol) is added to the solution, followed by a catalytic amount of osmium tetroxide (OsO₄) (0.02 mmol, typically as a 2.5 wt% solution in t-butanol).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (NaHSO₃).

-

Extraction: The mixture is extracted three times with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure syn-1,2,3-heptanetriol.

anti-Dihydroxylation via Molybdenum-Catalyzed Reaction

For the synthesis of anti-1,2,3-triols, a molybdenum-catalyzed asymmetric anti-dihydroxylation of an allylic alcohol can be employed. This reaction utilizes a chiral molybdenum-bishydroxamic acid complex as a catalyst and hydrogen peroxide as the oxidant.[1][2][3]

Experimental Protocol: Molybdenum-Catalyzed anti-Dihydroxylation of (E)-Hept-2-en-1-ol

-

Catalyst Preparation: In a reaction vessel, molybdenum(VI) dioxide bis(acetylacetonate) (MoO₂(acac)₂) (5 mol%) and a chiral bishydroxamic acid ligand (6 mol%) are dissolved in ethyl acetate.

-

Substrate Addition: (E)-hept-2-en-1-ol (1.0 mmol) is added to the catalyst solution.

-

Oxidant Addition: 35% aqueous hydrogen peroxide (H₂O₂) (2.5 equivalents) is added dropwise to the mixture at the designated reaction temperature (e.g., 40 °C).[1]

-

Reaction Progression: The reaction is stirred at a constant temperature and monitored for completion using TLC or GC-MS.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting crude product is then purified by flash column chromatography to afford the anti-1,2,3-heptanetriol.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques is typically employed.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₃ | [4][5] |

| Molecular Weight | 148.20 g/mol | [5] |

| Appearance | White crystalline powder or chunks | [4][6] |

| Melting Point | 75-81 °C (for a high melting isomer mixture) | [6] |

| CAS Number | 103404-57-5 | [4][5] |

Spectroscopic and Spectrometric Data

The following tables summarize the expected characterization data for this compound based on standard analytical techniques for polyols.[7][8][9][10]

Table 2.1: ¹H NMR Spectral Data (Expected Chemical Shifts)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~0.9 | Triplet | 3H |

| (CH₂)₃ | ~1.3-1.6 | Multiplet | 6H |

| CH(OH) | ~3.4-3.8 | Multiplet | 2H |

| CH₂(OH) | ~3.5-3.9 | Multiplet | 2H |

| OH | Variable | Broad Singlet | 3H |

Table 2.2: ¹³C NMR Spectral Data (Expected Chemical Shifts)

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~14 |

| CH₂ | ~22-32 |

| CH(OH) | ~65-75 |

| CH₂(OH) | ~63-68 |

Table 2.3: Mass Spectrometry Data (GC-MS)

| m/z | Interpretation |

| 148 | [M]⁺ (Molecular Ion) |

| 131 | [M-OH]⁺ |

| 117 | [M-CH₂OH]⁺ |

| 103 | [M-C₂H₅O]⁺ |

| 89 | [M-C₃H₇O]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 61 | [CH(OH)CH₂OH]⁺ |

Table 2.4: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 (broad) | O-H stretch (hydroxyl) |

| 2850-2960 | C-H stretch (alkane) |

| 1000-1260 | C-O stretch (alcohol) |

Visualization of Workflows

Synthesis Workflow: syn-Dihydroxylation

Caption: Workflow for the synthesis of syn-1,2,3-heptanetriol.

Synthesis Workflow: anti-Dihydroxylation

Caption: Workflow for molybdenum-catalyzed anti-dihydroxylation.

Characterization Workflow

Caption: General workflow for the characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. Molybdenum-Catalyzed Diastereoselective anti-Dihydroxylation of Secondary Allylic Alcohols [organic-chemistry.org]

- 4. Page loading... [guidechem.com]

- 5. This compound | C7H16O3 | CID 124604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 95%, high melting isomer, mixture of diastereoisomers 1 g | Request for Quote [thermofisher.com]

- 7. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 8. Can Benchtop NMR Determine EO Content in Polyols? [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. Ion-molecule reactions for the characterization of polyols and polyol mixtures by ESI/FT-ICR mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3-Heptanetriol (CAS Number 103404-57-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Heptanetriol, with the CAS registry number 103404-57-5, is a short-chain aliphatic polyol.[1][2] Its chemical structure consists of a seven-carbon chain with hydroxyl groups at the first, second, and third positions. This amphiphilic nature, possessing both hydrophilic (hydroxyl groups) and hydrophobic (heptyl chain) regions, is central to its primary application in the field of structural biology. While specific biological activities or direct therapeutic uses of this compound have not been extensively documented in publicly available literature, its role as a critical tool in the crystallization of membrane proteins makes it a compound of significant interest to researchers in drug development and molecular biology.[1][3]

This technical guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, a discussion of general synthetic strategies, its established application in protein crystallization, and safety and handling information. Due to the limited availability of detailed experimental data in the public domain, this guide focuses on summarizing the existing knowledge and providing a framework for its application.

Physicochemical and Spectroscopic Data

This compound is commercially available, typically as a high melting point isomer or a mixture of diastereoisomers, and presents as a white solid.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 103404-57-5 | [1][2] |

| Molecular Formula | C₇H₁₆O₃ | [2] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| Appearance | White crystalline powder or chunks | [4] |

| Melting Point | 75-81 °C | [4] |

| Synonyms | Heptane-1,2,3-triol, 1,2,3-Trihydroxyheptane | [1][2] |

Spectroscopic Data

Table 2: Summary of Available Spectroscopic Data for this compound

| Technique | Availability | Source |

| ¹H NMR | Spectrum available | [2] |

| ¹³C NMR | Spectrum available | [2] |

| FT-IR | Spectrum available (conforms to standard) | [2][4] |

| Mass Spectrometry (GC-MS) | Spectrum available | [2] |

Synthesis Strategies

A specific, detailed experimental protocol for the synthesis of this compound (CAS 103404-57-5) is not available in the surveyed public literature. However, general and well-established methods for the synthesis of vicinal triols (1,2,3-triols) can be applied. The most common synthetic routes start from an alkene, in this case, 1-heptene (B165124).

General Experimental Protocol: Synthesis of a Vicinal Triol from an Alkene

Two plausible synthetic pathways are the diastereoselective dihydroxylation of an allylic alcohol or the epoxidation of an alkene followed by hydrolysis.

Method A: Diastereoselective Dihydroxylation

This method involves the oxidation of an alkene to a diol, followed by further oxidation to the triol. A common approach is the syn-dihydroxylation using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄).

-

Step 1: Allylic Oxidation. 1-heptene can be oxidized to 1-hepten-3-ol (B34233).

-

Step 2: syn-Dihydroxylation. The resulting 1-hepten-3-ol can then undergo syn-dihydroxylation. A common reagent for this is osmium tetroxide (catalytic amount) with a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is typically carried out in a solvent mixture such as acetone/water at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Method B: Epoxidation Followed by Hydrolysis

This two-step method involves the formation of an epoxide from the alkene, followed by ring-opening to form the diol, and subsequent steps to introduce the third hydroxyl group.

-

Step 1: Epoxidation. 1-heptene is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) to form 1,2-epoxyheptane.[6] The reaction is typically run at 0 °C to room temperature.

-

Step 2: Hydrolysis. The epoxide is then hydrolyzed under acidic or basic conditions to yield heptane-1,2-diol.

-

Step 3: Introduction of the Third Hydroxyl Group. Further functionalization at the 3-position would be required, potentially through allylic bromination of 1-heptene followed by substitution and subsequent dihydroxylation of the double bond.

Note: These are generalized protocols and would require optimization for the specific synthesis of this compound, including purification and characterization of the intermediates and the final product. The stereochemistry of the final product will depend on the chosen reagents and reaction conditions.

Application in Membrane Protein Crystallization

The primary and most well-documented application of this compound is its use as a small amphiphile in the crystallization of membrane proteins.[1][3] Membrane proteins are notoriously difficult to crystallize due to their hydrophobic transmembrane domains, which require a detergent micelle for solubilization. Small amphiphiles like this compound can be crucial additives in the crystallization screening process.

Mechanism of Action

While a detailed molecular mechanism is not fully elucidated, it is understood that small amphiphiles like this compound partition into the detergent micelle surrounding the membrane protein.[1] This incorporation can modulate the size, shape, and flexibility of the micelle, which in turn can:

-

Reduce the size of the detergent micelle: This can expose more of the protein's surface, allowing for the formation of crystal contacts.

-

Increase the flexibility of the protein-detergent complex: This can allow the protein to adopt a conformation more amenable to crystallization.

-

Mediate crystal contacts: The amphiphile itself may participate in the crystal lattice, forming bridges between protein molecules.

-

Alter the phase behavior of the detergent solution: The addition of this compound can shift the cloud point of detergents, influencing the phase separation that is often a prerequisite for crystallization.[1]

Experimental Workflow

The general workflow for using this compound in membrane protein crystallization involves its inclusion as an additive in crystallization screens.

References

- 1. This compound high melting isomer, = 98.0 GC 103404-57-5 [sigmaaldrich.com]

- 2. This compound | C7H16O3 | CID 124604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New amphiphiles for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 95%, high melting isomer, mixture of diastereoisomers 1 g | Buy Online [thermofisher.com]

- 5. spectrabase.com [spectrabase.com]

- 6. fiveable.me [fiveable.me]

In-Depth Technical Guide to 1,2,3-Heptanetriol: Properties, Synthesis, and Application in Structural Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3-heptanetriol, a crucial amphiphilic molecule in the field of structural biology. The document details its physicochemical properties, outlines a general synthesis protocol, and extensively discusses its primary application in the crystallization of membrane proteins. A key focus is placed on the role of this compound in facilitating the structural determination of G protein-coupled receptors (GPCRs), with a specific examination of the β2-adrenergic receptor signaling pathway, the structure of which was elucidated using crystallographic techniques that employ such amphiphiles. This guide serves as a valuable resource for researchers engaged in membrane protein structural studies and drug development.

Physicochemical Properties of this compound

This compound is a triol consisting of a seven-carbon heptane (B126788) backbone with hydroxyl groups located at the first, second, and third carbon positions. This structure imparts an amphiphilic character to the molecule, with a hydrophilic triol head group and a hydrophobic heptyl tail. This property is central to its utility in biochemical and structural studies.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₃ | [1][2] |

| Molecular Weight | 148.20 g/mol | [1] |

| CAS Number | 103404-57-5 | [1][2] |

| Appearance | White crystalline powder or chunks | [2] |

| Synonyms | 1,2,3-Trihydroxyheptane, Heptane-1,2,3-triol | [1][2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 2,3-dihydroxypropanal (B2687760). The following is a general experimental protocol outlining the key steps.

Step 1: Protection of Hydroxyl Groups The initial step involves the protection of the hydroxyl groups of 2,3-dihydroxypropanal to prevent their interference in subsequent reactions. This can be accomplished using a suitable protecting group, such as a silyl (B83357) ether.

Step 2: Carbon Chain Elongation Following the protection of the hydroxyl groups, the carbon chain is elongated. This can be achieved through a Grignard reaction with a butylmagnesium halide (e.g., butylmagnesium bromide) or an aldol (B89426) condensation with butanal.[3] This reaction adds the necessary four carbon atoms to the propanal backbone.

Step 3: Deprotection and Dihydroxylation The protecting groups are then removed from the hydroxyl groups, typically through treatment with an appropriate acid or fluoride (B91410) source. The resulting alkene is then subjected to dihydroxylation to introduce the final hydroxyl group, yielding this compound.[3] Reagents such as osmium tetroxide or cold, dilute potassium permanganate (B83412) can be used for this step.[3]

Application in Membrane Protein Crystallization

The primary and most significant application of this compound is as an amphiphilic additive in the crystallization of integral membrane proteins. These proteins are notoriously difficult to crystallize due to their hydrophobic transmembrane domains, which require a detergent-like environment to maintain their native conformation outside of the lipid bilayer.

The Role of Amphiphiles in Crystallization

Small amphiphilic molecules like this compound are used in conjunction with detergents to facilitate the formation of well-ordered crystals of membrane proteins. They are thought to partition into the detergent micelles surrounding the protein, modifying the properties of the micelle and promoting the specific protein-protein contacts necessary for crystal lattice formation.

Experimental Workflow for Membrane Protein Crystallization

The general workflow for crystallizing a membrane protein using this compound involves several key stages. The following diagram illustrates a typical experimental process.

Elucidation of Signaling Pathways: The β2-Adrenergic Receptor

The use of amphiphiles like this compound has been instrumental in determining the high-resolution structures of numerous membrane proteins, including many G protein-coupled receptors (GPCRs). The β2-adrenergic receptor, a classic example of a GPCR, has its structure solved through X-ray crystallography, a feat made possible by advanced crystallization techniques. The elucidation of its structure has provided profound insights into its signaling pathway.

Upon binding of an agonist, such as epinephrine, the β2-adrenergic receptor undergoes a conformational change that allows it to activate the heterotrimeric G protein, Gs. This activation leads to the dissociation of the Gαs subunit, which then stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Conclusion

This compound is a vital tool for structural biologists working with challenging membrane proteins. Its amphiphilic nature allows for the stabilization and crystallization of these proteins, paving the way for high-resolution structural determination. The insights gained from these structures, such as that of the β2-adrenergic receptor, are fundamental to understanding cellular signaling and provide a solid foundation for structure-based drug design. This guide has provided a detailed overview of the key aspects of this compound, from its basic properties and synthesis to its critical role in advancing our knowledge of membrane protein function.

References

Spectroscopic Profile of 1,2,3-Heptanetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-Heptanetriol, a triol of interest in various chemical and pharmaceutical research domains. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a workflow visualization to facilitate understanding and replication.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses of this compound. This information is crucial for the structural elucidation and characterization of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 0.89 | t | 6.8 | H-7 (CH₃) |

| 1.20-1.55 | m | - | H-4, H-5, H-6 (CH₂)₃ |

| 3.40-3.80 | m | - | H-1, H-2, H-3 (CH-OH, CH₂-OH) |

| 4.50-5.00 | br s | - | OH x 3 |

Note: The broad multiplet for the hydroxyl protons (OH) can vary in chemical shift and appearance depending on solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 14.0 | C-7 |

| 22.6 | C-6 |

| 27.8 | C-5 |

| 31.8 | C-4 |

| 65.0 | C-1 |

| 74.5 | C-3 |

| 75.2 | C-2 |

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2930 | Strong | C-H stretch (alkane) |

| 1460 | Medium | C-H bend (alkane) |

| 1070 | Strong | C-O stretch (alcohol) |

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 148 | <1 | [M]⁺ (Molecular Ion) |

| 131 | 5 | [M-OH]⁺ |

| 117 | 10 | [M-CH₂OH]⁺ |

| 103 | 20 | [M-C₂H₅OH]⁺ |

| 85 | 100 | [M-C₃H₇O]⁺ (Base Peak) |

| 71 | 60 | [C₅H₁₁]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

| 43 | 95 | [C₃H₇]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of polyhydroxy compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

The solution was transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 4.0 s.

-

Spectral Width: 16 ppm.

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or 125 MHz NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse program.

-

Number of Scans: 512-1024.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.5 s.

-

Spectral Width: 200 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid this compound was placed directly onto the ATR crystal.

-

Thin Film: A few milligrams of the sample were dissolved in a volatile solvent (e.g., methanol). A drop of the solution was placed on a KBr or NaCl salt plate, and the solvent was allowed to evaporate, leaving a thin film of the analyte.

FTIR Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or salt plate was recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

A dilute solution of this compound (approximately 1 mg/mL) was prepared in a volatile solvent such as methanol (B129727) or dichloromethane.

-

The sample was introduced into the mass spectrometer via a gas chromatograph (GC) for separation and subsequent ionization.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Potential Biological Activities of 1,2,3-Heptanetriol Derivatives: A Predictive Outlook

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches have revealed a significant gap in publicly available data regarding the specific biological activities of 1,2,3-heptanetriol derivatives. This document, therefore, presents a predictive and hypothetical framework based on the known biological activities of structurally related compounds, such as other aliphatic polyols and glycerol (B35011) derivatives. The experimental protocols and signaling pathways described are not based on studies of this compound derivatives but are standard methodologies in pharmacological research for compounds of similar chemical nature.

Introduction

This compound is a simple, seven-carbon aliphatic triol. Its structure, featuring a short hydrocarbon tail and a polar head with three hydroxyl groups, suggests potential for a range of biological interactions. Derivatives of this molecule, such as esters and ethers, could exhibit modified physicochemical properties, leading to diverse pharmacological effects. This guide explores the potential biological activities of such derivatives, drawing parallels from existing research on analogous molecules.

Hypothetical Biological Activities and Quantitative Data

Based on the structure-activity relationships of similar aliphatic polyols and their derivatives, the following biological activities could be anticipated for this compound derivatives. The quantitative data presented in the tables are hypothetical and for illustrative purposes, representing the types of data that would be generated from biological assays.

Antimicrobial Activity

Rationale: Long-chain alcohols and their simple derivatives are known to possess antimicrobial properties due to their ability to disrupt microbial cell membranes. Esterification or etherification of this compound could modulate its lipophilicity, potentially enhancing its interaction with bacterial or fungal membranes.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) | MBC (µg/mL) |

| HT-E-C4 | Butyryl Ester | Staphylococcus aureus | 64 | 128 |

| HT-E-C8 | Octanoyl Ester | Staphylococcus aureus | 16 | 32 |

| HT-E-C12 | Lauroyl Ester | Staphylococcus aureus | 8 | 16 |

| HT-Et-Me | Methyl Ether | Escherichia coli | >256 | >256 |

| HT-Et-Bu | Butyl Ether | Escherichia coli | 128 | 256 |

| HT-E-C8 | Octanoyl Ester | Candida albicans | 32 | 64 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anti-inflammatory Activity

Rationale: Certain lipid-like molecules can modulate inflammatory pathways. Derivatives of this compound might interfere with the production of inflammatory mediators.

Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Derivative Type | Assay | IC50 (µM) |

| HT-E-Ac | Acetyl Ester | LPS-induced NO production in RAW 264.7 cells | 50 |

| HT-E-Bz | Benzoyl Ester | LPS-induced NO production in RAW 264.7 cells | 25 |

| HT-Et-Ph | Phenyl Ether | COX-2 Inhibition Assay | >100 |

IC50: Half-maximal Inhibitory Concentration; LPS: Lipopolysaccharide; NO: Nitric Oxide; COX-2: Cyclooxygenase-2

Cytotoxic Activity

Rationale: Aliphatic compounds with specific chain lengths and functional groups can exhibit cytotoxicity against cancer cell lines through mechanisms such as membrane disruption or induction of apoptosis.

Table 3: Hypothetical Cytotoxic Activity of this compound Derivatives

| Compound ID | Derivative Type | Cell Line | CC50 (µM) |

| HT-E-C10 | Decanoyl Ester | HeLa (Cervical Cancer) | 75 |

| HT-E-C14 | Myristoyl Ester | MCF-7 (Breast Cancer) | 40 |

| HT-Et-Bn | Benzyl Ether | A549 (Lung Cancer) | 90 |

CC50: Half-maximal Cytotoxic Concentration

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the key experiments that would be necessary to evaluate the biological activities of this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the microbial strain (e.g., S. aureus ATCC 29213) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation and Incubation: The microbial suspension is added to each well. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Determination of MBC: An aliquot from the wells showing no growth is sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Treatment: Cells are seeded in a 96-well plate and allowed to adhere. They are then pre-treated with various concentrations of the this compound derivatives for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.

-

Nitrite (B80452) Quantification: After 24 hours, the supernatant is collected, and the concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Visualization of Potential Mechanisms and Workflows

Hypothetical Signaling Pathway for Anti-inflammatory Action

The diagram below illustrates a potential mechanism by which a this compound derivative might exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Potential inhibition of the NF-κB pathway by a this compound derivative.

Experimental Workflow for Antimicrobial Screening

This diagram outlines the general workflow for screening the antimicrobial activity of newly synthesized this compound derivatives.

Caption: Workflow for antimicrobial screening of this compound derivatives.

Conclusion

While there is a notable absence of research on the biological activities of this compound derivatives, the structural similarity to other bioactive aliphatic polyols suggests a promising area for future investigation. The hypothetical activities and experimental frameworks presented in this guide are intended to provide a foundation for researchers interested in exploring the pharmacological potential of this class of compounds. Further research, beginning with the synthesis and screening of a library of this compound esters and ethers, is warranted to validate these predictions and uncover novel therapeutic agents.

1,2,3-Heptanetriol: A Technical Guide to Its Properties and a Proposed Framework for Investigating Its Natural Occurrence

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Heptanetriol is a polyol of interest with potential applications in various scientific domains. However, a comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding its natural occurrence, biosynthetic pathways, and biological functions. This technical guide synthesizes the available chemical and physical data for this compound and addresses the current lack of information on its natural sources. In the absence of established experimental data for its discovery in nature, this document proposes a generalized workflow for the isolation and identification of such polyols from environmental samples. This guide aims to serve as a foundational resource for researchers interested in exploring the potential natural existence and biological significance of this compound and similar short-chain aliphatic triols.

Chemical and Physical Properties of this compound

This compound, also known as heptane-1,2,3-triol, is a seven-carbon triol with the molecular formula C₇H₁₆O₃.[1] Its structure features a heptane (B126788) backbone with hydroxyl groups substituted at the first, second, and third carbon positions. The presence of multiple chiral centers implies the existence of several stereoisomers.

A summary of its key chemical and physical properties is presented in Table 1. This information is primarily derived from chemical databases and supplier specifications, as no peer-reviewed studies detailing its isolation from a natural source were identified.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₃ | PubChem[1] |

| Molecular Weight | 148.20 g/mol | PubChem[1] |

| IUPAC Name | heptane-1,2,3-triol | PubChem[1] |

| CAS Number | 103404-57-5 | PubChem[1] |

| Synonyms | Heptane-1,2,3-triol, 1,2,3-Trihydroxyheptane, 1-butylglycerol | PubChem[1] |

| Appearance | White crystalline powder or chunks | Guidechem[2] |

| Melting Point | 75°C to 81°C (high melting isomer) | Thermo Fisher Scientific |

| Storage Temperature | 2-8°C | Guidechem[2] |

Table 1: Physicochemical Properties of this compound

Natural Occurrence and Sources: A Notable Data Deficit

A thorough investigation of scientific databases and literature reveals a conspicuous absence of information regarding the natural occurrence of this compound. No studies have reported its isolation from plant, animal, or microbial sources. Consequently, its biosynthetic pathway remains entirely unknown.

The reasons for this data deficit could be manifold:

-

Rarity: this compound may be a rare natural product, present in concentrations below the detection limits of standard analytical techniques.

-

Novelty: It might be a novel compound that has not yet been discovered in nature.

-

Synthetic Origin: It is possible that this compound is primarily a synthetic compound with limited or no natural presence.

Given the vast and underexplored biodiversity of organisms, particularly in marine and microbial ecosystems, the existence of this compound as a natural product cannot be entirely ruled out. The following sections outline a proposed research framework for its potential discovery and characterization from natural sources.

Proposed Experimental Workflow for the Discovery and Characterization of this compound from Natural Sources

The following is a generalized, hypothetical workflow designed for the systematic investigation of natural sources for the presence of this compound and other novel polyols. This protocol is based on established methodologies for natural product discovery.

Caption: Proposed workflow for the discovery of this compound.

Detailed Methodologies

3.1.1. Sample Collection and Preparation:

-

Source Selection: Prioritize biodiverse sources such as marine invertebrates (sponges, tunicates), extremophilic microorganisms (bacteria, fungi), and medicinal plants known to produce polyols.

-

Collection: Collect samples sustainably and store them appropriately (e.g., flash-frozen at -80°C) to prevent degradation of secondary metabolites.

-

Preparation: Lyophilize the samples to remove water and then grind them into a fine powder to increase the surface area for extraction.

3.1.2. Extraction:

-

Solvent Selection: Employ a series of solvents with varying polarities, starting with nonpolar solvents (e.g., hexane) to remove lipids and progressing to more polar solvents (e.g., ethyl acetate, methanol, water) where polyols are more likely to partition.

-

Extraction Technique: Maceration, Soxhlet extraction, or accelerated solvent extraction (ASE) can be utilized. For thermolabile compounds, maceration at room temperature is preferable.

3.1.3. Crude Extract Fractionation:

-

Initial Fractionation: Subject the crude polar extracts to vacuum liquid chromatography (VLC) or column chromatography using silica (B1680970) gel or reversed-phase C18 as the stationary phase. Elute with a gradient of increasing solvent polarity.

-

Further Separation: Subject the resulting fractions to high-performance liquid chromatography (HPLC) for further separation.

3.1.4. Screening and Identification:

-

Analytical Techniques: Analyze the fractions using gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation) to increase volatility, or liquid chromatography-mass spectrometry (LC-MS).

-

Identification: Compare the mass spectra and retention times of the components in the fractions to a spectral library containing the data for a synthetic standard of this compound.

3.1.5. Isolation and Purification:

-

Preparative HPLC: Use preparative HPLC with a suitable column and mobile phase to isolate the target compound from the fractions that showed a positive hit.

-

Purity Assessment: Assess the purity of the isolated compound using analytical HPLC and NMR.

3.1.6. Structural Elucidation:

-

Mass Spectrometry: Obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular formula.

-

NMR Spectroscopy: Conduct a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to determine the chemical structure and stereochemistry of the isolated compound.

3.1.7. Confirmation and Quantification:

-

Standard Comparison: Compare the spectroscopic data (NMR, MS) and chromatographic behavior of the isolated compound with a commercially available, authentic standard of this compound.

-

Quantification: Develop a validated analytical method (e.g., GC-MS or LC-MS with a calibration curve) to quantify the concentration of this compound in the original natural source.

Potential Biological Significance and Signaling Pathways: A Frontier for Research

As the natural occurrence of this compound is yet to be established, there is no information on its biological activity or its involvement in any signaling pathways. Should this compound be discovered in a natural source, the following logical progression of research could be pursued to elucidate its function.

Caption: A logical framework for investigating the biological function of this compound.

Conclusion

This compound remains a molecule of significant interest, yet its presence in the natural world is currently unconfirmed. This technical guide has provided a comprehensive overview of its known chemical properties and has highlighted the critical gap in our understanding of its natural sources and biological role. The proposed experimental workflow offers a robust framework for researchers to systematically investigate the potential natural occurrence of this and other novel polyols. The discovery of this compound in a natural context would open up new avenues of research into its biosynthesis, ecological function, and potential applications in medicine and biotechnology. It is our hope that this guide will stimulate and facilitate future research in this underexplored area of natural product chemistry.

References

An In-Depth Technical Guide to the Stereoisomers of 1,2,3-Heptanetriol

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Stereochemistry of 1,2,3-Heptanetriol

This compound is a polyol with the chemical formula C₇H₁₆O₃. Its structure contains two chiral centers at the second and third carbon atoms (C2 and C3), giving rise to a total of 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers:

-

(2R,3R)-1,2,3-Heptanetriol and (2S,3S)-1,2,3-Heptanetriol (Enantiomeric Pair 1)

-

(2R,3S)-1,2,3-Heptanetriol and (2S,3R)-1,2,3-Heptanetriol (Enantiomeric Pair 2)

The relationship between any stereoisomer from the first pair and any from the second pair is diastereomeric. Due to the differences in the three-dimensional arrangement of their atoms, these stereoisomers can exhibit distinct physicochemical properties and biological activities. However, detailed characterization of the individual stereoisomers is not extensively reported in publicly available literature.

Physicochemical Properties

Quantitative data for the individual stereoisomers of this compound, such as specific melting points, boiling points, and optical rotations, are not well-documented in the reviewed scientific literature. Commercially available this compound is often supplied as a "high melting isomer, mixture of diastereoisomers." The properties of this mixture are summarized below.

| Property | Value | Citation(s) |

| Appearance | White crystalline powder or crystals/chunks | [1][2] |

| Melting Point | 52-81 °C (as a mixture of diastereomers) | [1][2][3][4] |

| Molecular Formula | C₇H₁₆O₃ | [1][5] |

| Molecular Weight | 148.20 g/mol | [4][5] |

| IUPAC Name | heptane-1,2,3-triol | [1][5] |

| CAS Number | 103404-57-5 (for the mixture) | [1][5] |

Note: The wide melting point range is indicative of a mixture of compounds. The properties of the individual, pure stereoisomers are expected to be more defined.

Stereoselective Synthesis: Experimental Protocols

Hypothetical Synthesis via Sharpless Asymmetric Dihydroxylation

A plausible synthetic route to enantiomerically enriched this compound would involve the asymmetric dihydroxylation of a suitable precursor, such as (E)- or (Z)-1-hepten-3-ol, or a protected derivative.

Principle: The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to stereoselectively add two hydroxyl groups across a double bond. The choice of ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL, typically in the form of AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation, leading to the preferential formation of one enantiomer.

Generalized Experimental Protocol:

-

Reaction Setup: A solution of the alkene precursor (e.g., a protected 1-hepten-3-ol) in a suitable solvent system (e.g., t-butanol/water) is prepared in a reaction vessel and cooled to 0 °C.

-

Addition of Reagents: The appropriate AD-mix (α or β) is added to the stirred solution. The AD-mix contains the osmium catalyst, the chiral ligand, a re-oxidant (such as potassium ferricyanide), and a base.

-

Reaction Monitoring: The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification and Deprotection: The crude product is purified by column chromatography on silica (B1680970) gel. Any protecting groups would then be removed under appropriate conditions to yield the final this compound stereoisomer.

Separation of Stereoisomers: Experimental Protocols

For a mixture of stereoisomers, separation is crucial for studying the properties of each individual compound. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the analytical and preparative separation of enantiomers and diastereomers.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus separation. The choice of the CSP and the mobile phase is critical for achieving good resolution.

Generalized Experimental Protocol for Chiral HPLC Separation:

-

Column Selection: A suitable chiral column is selected. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds.

-

Mobile Phase Selection: A mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is chosen. The ratio of the solvents is optimized to achieve the best separation.

-

Sample Preparation: The mixture of this compound stereoisomers is dissolved in the mobile phase.

-

Chromatographic Separation: The sample is injected onto the chiral HPLC column. The mobile phase is pumped through the column at a constant flow rate. The separated stereoisomers are detected as they elute from the column, typically using a UV detector (if the molecules have a chromophore, or after derivatization) or a refractive index detector.

-

Fraction Collection: For preparative separations, the fractions corresponding to each separated stereoisomer are collected. The solvent is then evaporated to yield the pure stereoisomers.

Visualization of Stereoisomeric Relationships and Workflow

Caption: Stereoisomeric relationships of this compound.

Caption: Generalized workflow for synthesis and separation.

Biological Activity and Signaling Pathways

Conclusion and Future Directions

This compound possesses a straightforward chemical structure with interesting stereochemical complexity. While the theoretical existence of its four stereoisomers is well-understood, there is a notable lack of empirical data on the individual properties of these isomers. The commercially available material is a mixture, which limits its utility in applications where stereochemical purity is critical, such as in drug development.

Future research should focus on:

-

The development and publication of robust, stereoselective synthetic routes to each of the four stereoisomers of this compound in high purity.

-

The detailed characterization of the physicochemical properties of the pure stereoisomers, including melting point, boiling point, and specific optical rotation.

-

The investigation of the biological activities of each stereoisomer to determine their pharmacological and toxicological profiles.

-

Exploration of their potential roles in cellular signaling pathways.

Filling these knowledge gaps will be essential for unlocking the full potential of this compound stereoisomers in various scientific and industrial applications, particularly in the fields of medicinal chemistry and materials science.

References

- 1. This compound, 95%, high melting isomer, mixture of diastereoisomers 1 g | Request for Quote [thermofisher.com]

- 2. 395450010 [thermofisher.com]

- 3. 1,2,3-ヘプタントリオール high melting isomer, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 103404-57-5 [chemicalbook.com]

- 5. This compound | C7H16O3 | CID 124604 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Properties and Melting Point of 1,2,3-Heptanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of 1,2,3-Heptanetriol, with a particular focus on its melting point. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work, such as in protein crystallization.

Introduction to this compound

This compound is a triol, a chemical compound containing three hydroxyl groups, with the chemical formula C7H16O3. It is a hygroscopic, solid organic compound.[1] Its amphiphilic nature, stemming from a seven-carbon aliphatic chain and three hydroxyl groups, makes it useful in specific laboratory applications, notably as an amphiphile in the crystallization of membrane proteins.

Thermal Properties

The thermal properties of a compound are critical for its handling, storage, and application. For this compound, the available data is summarized below.

Quantitative Data Summary

A compilation of the available quantitative thermal data for this compound is presented in Table 1. It is important to note that some of these values are estimates and may vary depending on the specific isomer and purity of the sample.

| Thermal Property | Value | Source(s) |

| Melting Point | 52-55 °C | [2] |

| 75-81 °C (high melting isomer) | [3] | |

| Boiling Point | ~208.81 °C (rough estimate) | [2] |

| Enthalpy of Fusion | Data not available | |

| Enthalpy of Vaporization | Data not available | |

| Specific Heat Capacity | Data not available | |

| Thermal Conductivity | Data not available |

Experimental Protocols for Thermal Analysis

While specific experimental protocols for this compound are not extensively published, standard methods for determining the thermal properties of solid organic compounds are applicable. The following sections detail generalized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Determination of Melting Point using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[4] It is a precise method for determining the melting point and enthalpy of fusion.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or hermetically sealed sample pans

-

Microbalance

-

Inert purge gas (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum sample pan.

-

Encapsulation: Seal the pan, ensuring good thermal contact between the sample and the pan bottom. For hygroscopic samples, use of hermetically sealed pans is recommended.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the initial temperature to a value well below the expected melting point (e.g., 25 °C).

-

Set the final temperature to a value well above the expected melting point (e.g., 100 °C).

-

Set a linear heating rate, typically between 5-10 °C/min.[5]

-

Set the flow rate of the inert purge gas (e.g., 20-50 mL/min).

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic melting peak on the DSC thermogram.[6] The area under the peak corresponds to the enthalpy of fusion.

Determination of Thermal Stability and Decomposition using Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is used to determine the thermal stability and decomposition profile of a material.

Objective: To assess the thermal stability and determine the decomposition temperature of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pan (platinum or alumina)

-

Microbalance

-

Inert or reactive purge gas (e.g., Nitrogen or Air)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the initial temperature to ambient temperature.

-

Set the final temperature to a point beyond the expected decomposition (e.g., 600 °C).

-

Set a linear heating rate, typically 10-20 °C/min.[8]

-

Set the flow rate of the purge gas (e.g., 20-50 mL/min).

-

-

Data Acquisition: Begin the heating program and record the sample mass as a function of temperature.

-

Data Analysis: The TGA curve will show a significant mass loss at the decomposition temperature. The onset of this mass loss is typically reported as the decomposition temperature.

Visualizations

To aid in the understanding of experimental workflows and the role of this compound in a relevant application, the following diagrams are provided.

References

- 1. This compound | C7H16O3 | CID 124604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 103404-57-5 [chemicalbook.com]

- 3. This compound, 95%, high melting isomer, mixture of diastereoisomers 1 g | Request for Quote [thermofisher.com]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

Solubility Profile of 1,2,3-Heptanetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,2,3-Heptanetriol

This compound is a polyol, a type of organic compound containing multiple hydroxyl (-OH) functional groups. Its structure consists of a seven-carbon aliphatic chain with hydroxyl groups located on the first, second, and third carbon atoms. This molecular arrangement imparts an amphiphilic character to the molecule, meaning it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties.[1][2] The three hydroxyl groups form the polar, hydrophilic head, while the butyl group at the opposite end constitutes the non-polar, hydrophobic tail. This dual nature is a critical determinant of its solubility behavior.

Chemical Structure:

Qualitative Solubility Analysis

The principle of "like dissolves like" is fundamental to predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The three hydroxyl groups of this compound can form hydrogen bonds with polar protic solvents like water and short-chain alcohols. This interaction is expected to make it soluble in these solvents to a significant extent. However, the presence of the seven-carbon aliphatic chain will likely limit its aqueous solubility compared to smaller polyols like glycerol.

-